2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one
Description
2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a piperazine ring, a sulfonyl group, and a hydroxypropanone moiety, making it a versatile molecule for chemical modifications and biological interactions.
Properties
IUPAC Name |
2-hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-12(18)15(19)16-6-8-17(9-7-16)23(20,21)14-5-3-4-13(10-14)11-22-2/h3-5,10,12,18H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFBXMJVBDUBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Methoxymethyl Group: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride.
Final Coupling: The final step involves coupling the intermediate with 2-hydroxypropanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the ketone to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The piperazine ring is a common motif in pharmaceuticals, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and other materials requiring specific functional groups.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
1-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-2-one: Similar structure but without the sulfonyl group, leading to different chemical properties and applications.
Uniqueness
The presence of both the sulfonyl and methoxymethyl groups in 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one makes it unique. These groups provide distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of 2-Hydroxy-1-[4-[3-(methoxymethyl)phenyl]sulfonylpiperazin-1-yl]propan-1-one, its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
